

# In-Depth Technical Guide: Biological Potential of N-Benzhydryl-4-methylaniline[1][2]

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## Compound of Interest

Compound Name: *N*-benzhydryl-4-methylaniline

CAS No.: 76056-06-9

Cat. No.: B2620056

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## Executive Summary

**N-benzhydryl-4-methylaniline** (CAS: 5676-58-4), also known as N-(diphenylmethyl)-4-methylaniline, represents a classic "privileged structure" in medicinal chemistry.[1][2] While often utilized as a model substrate in catalytic methodology papers (e.g., reductive amination), its structural architecture—a lipophilic diphenylmethyl (benzhydryl) group coupled to a p-tolyl amine—places it firmly within the pharmacophore space of established H1-antihistamines and calcium channel blockers.[1]

This guide provides a comprehensive technical analysis for researchers intending to transition this molecule from a chemical intermediate to a biological probe.[1][2] It outlines the structural rationale for its predicted activity, detailed synthesis protocols, and specific assay workflows to validate its potential as a modulator of G-Protein Coupled Receptors (GPCRs) and ion channels.

## Part 1: Structural Analysis & Pharmacophore Mapping[1][2]

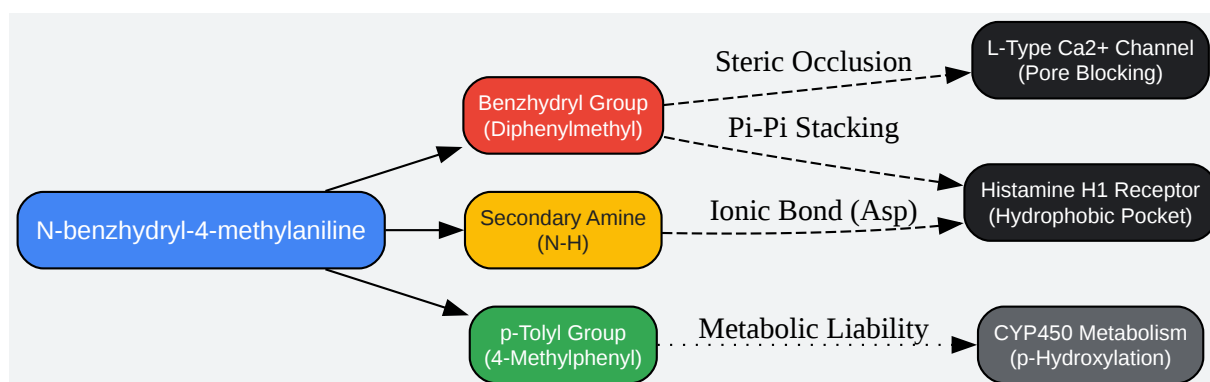
To understand the biological potential of **N-benzhydryl-4-methylaniline**, one must analyze its structural homology to marketed therapeutics.[1][2] The molecule consists of two distinct domains:[1]

- The Benzhydryl Anchor: Two phenyl rings attached to a central carbon.[1][2] This motif is critical for hydrophobic interaction with the transmembrane domains of GPCRs (specifically the Histamine H1 receptor) and L-type calcium channels.[1][2]
- The Toly-Amine Head: A secondary amine capable of protonation at physiological pH, providing an ionic interaction point (often with an aspartate residue in the receptor binding pocket).[2]

## Structural Homology[1][2]

- Cinnarizine/Flunarizine: These drugs share the benzhydryl motif but use a piperazine linker. [2] **N-benzhydryl-4-methylaniline** represents a "linker-less" or rigidified analog.[1][2]
- Diphenhydramine: Shares the benzhydryl ether/amine connectivity.[2]

## Visualization: Pharmacophore & SAR Map



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Figure 1: Structural Activity Relationship (SAR) mapping of **N-benzhydryl-4-methylaniline** against predicted biological targets.[1][2]

## Part 2: Predicted Biological Activities[1][3]

Based on the scaffold analysis, this compound is predicted to exhibit the following activities. Researchers should prioritize these areas for screening.

### H1-Antihistamine Activity (High Probability)

The benzhydryl amine motif is the defining feature of "first-generation" antihistamines.[1][2] The lipophilicity of the two phenyl rings allows the molecule to anchor into the inactive state of the H1 receptor, stabilizing it.[2]

- Mechanism: Inverse agonism or neutral antagonism at the H1 GPCR.[2]
- Expected Potency: Low micromolar ( ).[1][2]

### Calcium Channel Blockade (Medium Probability)

Similar to Cinnarizine, the bulky hydrophobic group can block L-type voltage-gated calcium channels (VGCCs).[1][2]

- Therapeutic Implication: Potential utility in vascular smooth muscle relaxation or vestibular suppression (anti-vertigo).[2]

### Antimicrobial/Cytotoxicity (General)

Diphenylmethyl amines frequently exhibit moderate cytotoxicity against cancer cell lines and Gram-positive bacteria due to membrane disruption properties inherent to cationic amphiphiles.[1][2]

## Part 3: Synthesis & Purification Protocol

Before biological testing, high-purity material is required.[1][2] While many catalytic routes exist, the Reductive Amination of p-toluidine with benzophenone (or benzaldehyde followed by phenylation) is standard.[1][2] Below is a robust, scalable protocol.

## Protocol: Ruthenium-Catalyzed N-Alkylation (Borrowing Hydrogen)

This method is preferred over halide alkylation to avoid genotoxic byproducts.[1][2]

Reagents:

- p-Toluidine (1.0 equiv)[1][2]
- Benzhydrol (1.0 equiv)[1][2]
- Catalyst:  
(0.5 mol%)[1][2]
- Ligand: DPEphos (1.0 mol%)[1][2]
- Solvent: Toluene

Step-by-Step Methodology:

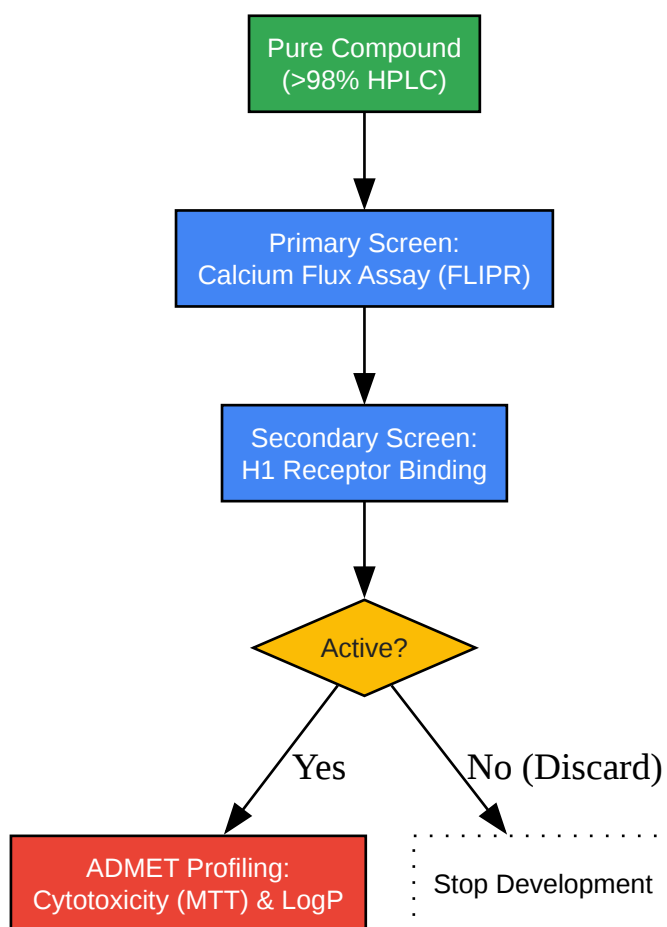
- Setup: In a glovebox or under argon, charge a pressure tube with p-toluidine (10 mmol), benzhydrol (10 mmol), Ru-catalyst, and DPEphos.[1]
- Solvation: Add anhydrous Toluene (10 mL).
- Reaction: Seal the tube and heat to 110°C for 12 hours. The reaction proceeds via a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to the ketone, forms an imine, and is reduced back by the ruthenium hydride.
- Workup: Cool to room temperature. Filter through a pad of Celite to remove metal particulates.[1][2]
- Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO<sub>2</sub>, Hexanes/Ethyl Acetate 95:5).
- Validation: Verify structure via <sup>1</sup>H NMR (

). The methine proton of the benzhydryl group typically appears as a singlet/doublet around ppm.[2]

## Part 4: Experimental Validation Workflows

To confirm the predicted activity, the following assays are required.

### Workflow Visualization



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Figure 2: Sequential screening workflow for validating bioactivity.

### Assay 1: Calcium Flux Assay (FLIPR)

Objective: Determine if the compound blocks intracellular calcium influx.[2]

- Cell Line: CHO cells stably expressing human L-type channels.<sup>[1][2]</sup>
- Dye Loading: Incubate cells with Fluo-4 AM dye (calcium-sensitive fluorophore) for 45 minutes at 37°C.<sup>[1][2]</sup>
- Compound Addition: Add **N-benzhydryl-4-methylaniline** (concentration range: 1 nM to 10 ) to the wells. Incubate for 15 minutes.
- Stimulation: Inject KCl (50 mM final concentration) to depolarize the membrane and open voltage-gated channels.
- Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
- Data Analysis: Calculate by normalizing against a positive control (e.g., Verapamil or Nifedipine).<sup>[2]</sup>

## Assay 2: H1 Receptor Radioligand Binding

Objective: Confirm affinity for the Histamine H1 receptor.<sup>[2]</sup>

- Membrane Prep: Use membranes from HEK293 cells expressing human H1 receptors.<sup>[1][2]</sup>
- Ligand:
  - Pyrilamine (a standard H1 antagonist).<sup>[1][2]</sup>
- Incubation: Mix membrane (20 ),
  - Pyrilamine (2 nM), and the test compound (0.1 nM - 10 ) in binding buffer (50 mM Tris-HCl, pH 7.4).
- Equilibrium: Incubate for 60 minutes at 25°C.

- Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
- Counting: Measure radioactivity via liquid scintillation counting.
- Result: Specific binding displacement indicates affinity.[1][2]

## Part 5: Physicochemical & ADMET Profile[1]

For drug development professionals, understanding the "drug-likeness" is crucial.[1][2]

Property	Value (Predicted)	Implication
Molecular Weight	273.37 g/mol	Good (Rule of 5 compliant)
LogP	-4.5 - 5.1	High Lipophilicity.[1][2] Likely high BBB penetration but poor aqueous solubility.[1][2]
H-Bond Donors	1 (NH)	Good membrane permeability. [1][2]
H-Bond Acceptors	1 (N)	
Metabolic Liability	High	The p-methyl group is susceptible to rapid oxidation (benzylic oxidation) by CYP450s.[1][2]

Formulation Note: Due to high LogP, biological assays must use DMSO stock solutions (typically 10 mM), ensuring the final DMSO concentration in cell media does not exceed 0.1% to avoid solvent artifacts.

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